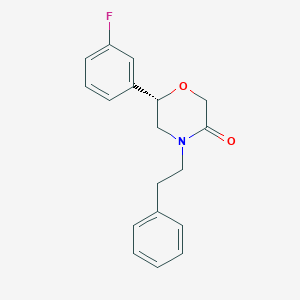![molecular formula C19H20BrNOSi B12626643 N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide CAS No. 918334-63-1](/img/structure/B12626643.png)
N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromophenylamine and 3-(trimethylsilyl)prop-2-yn-1-ol.
Formation of Intermediate: The 2-bromophenylamine is reacted with an appropriate acyl chloride to form the corresponding amide intermediate.
Final Coupling: The intermediate is then coupled with 3-(trimethylsilyl)prop-2-yn-1-ol under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis would yield carboxylic acids and amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals.
Biological Studies: As a probe to study biological pathways.
Material Science: In the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action for N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Bromophenyl)benzamide: Lacks the trimethylsilyl group.
N-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzamide: Lacks the bromine atom.
Uniqueness
N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide is unique due to the presence of both the bromine atom and the trimethylsilyl group, which can impart distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
918334-63-1 |
|---|---|
Fórmula molecular |
C19H20BrNOSi |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
N-(2-bromophenyl)-N-(3-trimethylsilylprop-2-ynyl)benzamide |
InChI |
InChI=1S/C19H20BrNOSi/c1-23(2,3)15-9-14-21(18-13-8-7-12-17(18)20)19(22)16-10-5-4-6-11-16/h4-8,10-13H,14H2,1-3H3 |
Clave InChI |
LKASHAPJPDSDQU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CCN(C1=CC=CC=C1Br)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


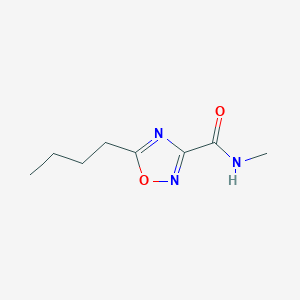
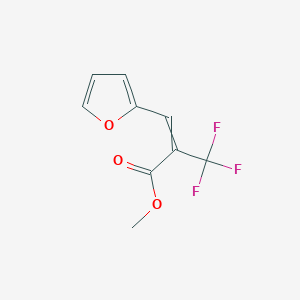
![[(Hept-4-en-6-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12626571.png)
![Ethyl 2-(4-chloro-1H-benzo[D]imidazol-2-YL)acetate](/img/structure/B12626585.png)
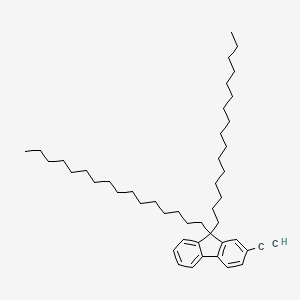
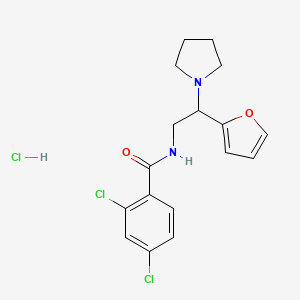


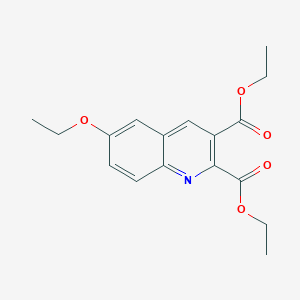

![2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol](/img/structure/B12626623.png)
![5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid](/img/structure/B12626631.png)
